Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate
Brand Name: Vulcanchem
CAS No.: 85895-95-0
VCID: VC17049952
InChI: InChI=1S/C24H19N3O6S2.2Na/c25-22-13-9-18-14-20(34(28,29)30)11-12-21(18)24(22)27-26-19-10-8-17(23(15-19)35(31,32)33)7-6-16-4-2-1-3-5-16;;/h1-15H,25H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b7-6+,27-26?;;
SMILES:
Molecular Formula: C24H17N3Na2O6S2
Molecular Weight: 553.5 g/mol

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate

CAS No.: 85895-95-0

Cat. No.: VC17049952

Molecular Formula: C24H17N3Na2O6S2

Molecular Weight: 553.5 g/mol

* For research use only. Not for human or veterinary use.

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate - 85895-95-0

Specification

CAS No. 85895-95-0
Molecular Formula C24H17N3Na2O6S2
Molecular Weight 553.5 g/mol
IUPAC Name disodium;6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate
Standard InChI InChI=1S/C24H19N3O6S2.2Na/c25-22-13-9-18-14-20(34(28,29)30)11-12-21(18)24(22)27-26-19-10-8-17(23(15-19)35(31,32)33)7-6-16-4-2-1-3-5-16;;/h1-15H,25H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b7-6+,27-26?;;
Standard InChI Key NKGTZKMQFBLVBM-DEOAOTEFSA-L
Isomeric SMILES C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a naphthalene backbone substituted with amino and sulfonate groups at positions 6 and 2, respectively. The azo (-N=N-) linkage bridges the naphthalene system to a phenylvinyl group, which is further functionalized with a sulfonate moiety at the 3-position. This arrangement creates an extended conjugated system, as illustrated by the IUPAC name: disodium;6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate. The trans (E) configuration of the vinyl group ensures planar geometry, optimizing π-orbital overlap and enhancing chromophoric strength.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H17N3Na2O6S2\text{C}_{24}\text{H}_{17}\text{N}_{3}\text{Na}_{2}\text{O}_{6}\text{S}_{2}
Molecular Weight553.5 g/mol
CAS Number85895-95-0
Solubility>100 g/L in water (20°C)
λ<sub>max</sub> (UV-Vis)480–520 nm (pH-dependent)

The sulfonate groups confer high hydrophilicity, with solubility exceeding 100 g/L in aqueous solutions, while the aromatic and azo groups contribute to thermal stability up to 250°C. Spectroscopic analysis reveals a strong absorption band in the visible range (480–520 nm), varying with pH due to protonation/deprotonation of the amino and sulfonate groups .

Synthesis and Industrial Production

Synthesis proceeds via a two-step diazo coupling process:

  • Diazotization: 4-(2-Phenylvinyl)-3-sulphonatoaniline is treated with nitrous acid (HNO2\text{HNO}_2) in acidic medium to form the diazonium salt.

  • Coupling: The diazonium salt reacts with 6-amino-2-sulphonatonaphthalene under alkaline conditions, yielding the target compound.

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and minimize byproducts. Major suppliers, including BuGuCh & Partners (Germany) and Leap Chem Co., Ltd (China), offer the compound in technical (70–80% purity) and analytical grades (>98% purity).

Applications in Industry and Technology

Textile Dyeing

As a anionic dye, this compound exhibits high affinity for cellulose fibers, particularly cotton and rayon. Its sulfonate groups form electrostatic interactions with fiber surfaces, ensuring wash-fast coloration. Typical dyeing protocols involve:

  • Exhaustion Method: Dye uptake at 60–80°C, pH 10–11, with sodium sulfate as an electrolyte.

  • Fixation: Steam treatment to enhance covalent bonding between dye and fiber.

Comparative studies show superior colorfastness to light (ISO 105-B02: Grade 6) and washing (ISO 105-C06: Grade 4–5) relative to non-sulfonated azo dyes .

Functional Materials

Recent research explores its use in:

  • Photonic Crystals: Self-assembly into ordered structures for light filtering .

  • pH Sensors: Colorimetric response to pH changes (transition range: pH 2–4) .

  • Organic Photovoltaics: As a hole-transport layer due to its electron-rich aromatic system.

Environmental and Health Considerations

Ecotoxicology

Despite low acute toxicity (LC<sub>50</sub> >100 mg/L for Daphnia magna), chronic exposure risks include bioaccumulation in aquatic organisms and microbial toxicity at concentrations >10 mg/L. Anaerobic degradation releases aromatic amines, some classified as carcinogens (e.g., benzidine derivatives), necessitating advanced oxidation processes (AOPs) for wastewater treatment .

Regulatory Status

The compound is approved under EU REACH for industrial use but requires labeling as an irritant (H315: Causes skin irritation). Import restrictions apply in regions with stringent azo dye regulations (e.g., China GB 18401-2010).

Research Directions and Innovations

Biodegradation Studies

White-rot fungi (Phanerochaete chrysosporium) demonstrate partial degradation (40–60% in 14 days) via ligninolytic enzymes, offering a bioremediation pathway .

Computational Modeling

Density functional theory (DFT) calculations predict redox potentials (E=0.73V vs. SHEE^\circ = -0.73 \, \text{V vs. SHE}) and HOMO-LUMO gaps (ΔE=2.1eV\Delta E = 2.1 \, \text{eV}), guiding applications in electrochemistry.

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